molecular formula C22H21ClN2O5S2 B263204 Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate

Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate

Cat. No. B263204
M. Wt: 493 g/mol
InChI Key: FAQWEFDAXRGRBY-UHFFFAOYSA-N
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Description

Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate, also known as CP-544326, is a chemical compound that has been extensively studied for its potential use in treating various diseases. It belongs to a class of compounds called benzothiophenes, which have been shown to have a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. For example, it has been shown to inhibit the activity of the enzyme COX-2, which is involved in the inflammatory response. In addition, it has been shown to bind to certain receptors in the brain, which may be involved in the development of neurological disorders.
Biochemical and Physiological Effects:
Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate has been shown to have a wide range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, it has also been shown to have antioxidant properties, which may help to protect cells from damage caused by free radicals. Finally, it has been shown to have neuroprotective effects, which may help to prevent or slow the progression of neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate in lab experiments is its wide range of biological activities, which make it a potentially useful tool for studying various diseases and biological processes. However, one limitation of using Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate is that it is a relatively complex molecule, which can make it difficult to synthesize and purify. In addition, its exact mechanism of action is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate. One area of focus could be on further elucidating its mechanism of action, which could help to identify new therapeutic targets for various diseases. In addition, further research could be done to optimize the synthesis and purification of Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate, which could make it more accessible for use in lab experiments. Finally, additional studies could be done to explore the potential use of Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate in combination with other drugs or therapies, which could enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate involves several steps, including the reaction of 5-amino-1-benzothiophene-2-carboxylic acid with N-(4-chlorobenzyl)-L-proline, followed by esterification with ethanol. The final product is then purified through various techniques, including chromatography.

Scientific Research Applications

Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate has been studied extensively for its potential use in treating various diseases, including cancer, inflammation, and neurological disorders. In cancer research, Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate has been shown to inhibit the growth of various types of cancer cells, including breast, prostate, and lung cancer cells. In addition, it has been shown to have anti-inflammatory effects, making it a potential treatment for conditions such as rheumatoid arthritis and multiple sclerosis. Finally, Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate has also been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

Product Name

Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate

Molecular Formula

C22H21ClN2O5S2

Molecular Weight

493 g/mol

IUPAC Name

ethyl 5-[[1-(4-chlorophenyl)sulfonylpyrrolidine-2-carbonyl]amino]-1-benzothiophene-2-carboxylate

InChI

InChI=1S/C22H21ClN2O5S2/c1-2-30-22(27)20-13-14-12-16(7-10-19(14)31-20)24-21(26)18-4-3-11-25(18)32(28,29)17-8-5-15(23)6-9-17/h5-10,12-13,18H,2-4,11H2,1H3,(H,24,26)

InChI Key

FAQWEFDAXRGRBY-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

CCOC(=O)C1=CC2=C(S1)C=CC(=C2)NC(=O)C3CCCN3S(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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